molecular formula C19H13ClN2OS B472686 N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide CAS No. 324758-41-0

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide

Cat. No. B472686
M. Wt: 352.8g/mol
InChI Key: AKHRUPWTIWRREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide, also known as BTA-1, is a chemical compound that has been studied extensively for its potential applications in scientific research. BTA-1 is a member of the benzothiazole family of compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide can be achieved through a multi-step reaction pathway involving the condensation of 4-chloro-1,3-benzothiazole-2-amine with 1-naphthylacetyl chloride, followed by the addition of an amine group to the resulting intermediate.

Starting Materials
4-chloro-1,3-benzothiazole-2-amine, 1 equivalent,
1-naphthylacetyl chloride, 1 equivalent,
Sodium hydroxide, stoichiometric amount,
Acetic acid, stoichiometric amount,
Ethanol, stoichiometric amount,

Reaction
Step 1, 4-chloro-1,3-benzothiazole-2-amine + 1-naphthylacetyl chloride, Acetic acid, reflux, N-(4-chloro-1,3-benzothiazol-2-yl)-1-naphthylacetamide.
Step 2, N-(4-chloro-1,3-benzothiazol-2-yl)-1-naphthylacetamide + Sodium hydroxide, Ethanol, reflux, N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of study for N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is in the field of cancer research. Studies have shown that N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide exhibits potent antitumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis.
In addition to its anticancer properties, N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has also been studied for its potential anti-inflammatory and neuroprotective effects. N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to protect against oxidative stress-induced neuronal damage.

Mechanism Of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and inflammation. N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has been shown to inhibit the activity of several protein kinases, including Akt, ERK, and JNK, which are involved in cell survival, proliferation, and migration. N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory cytokine production.

Biochemical And Physiological Effects

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer and anti-inflammatory properties, N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is its relatively low water solubility, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several potential future directions for the study of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide. One area of research that warrants further investigation is the potential use of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide in combination with other anticancer agents. Studies have shown that N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide exhibits synergistic effects with several other anticancer agents, including paclitaxel and doxorubicin.
Another potential future direction for N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide research is the development of more water-soluble analogs that can be more easily administered in vivo. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide and to identify the specific signaling pathways and molecular targets involved.
Conclusion:
In conclusion, N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is a promising compound with a variety of potential applications in scientific research. Its anticancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for further preclinical and clinical studies. However, further research is needed to fully elucidate its mechanism of action and to identify its specific molecular targets.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2OS/c20-15-9-4-10-16-18(15)22-19(24-16)21-17(23)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHRUPWTIWRREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC4=C(S3)C=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.